6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide is a heterocyclic compound that contains a pyridazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of the pyridazine ring, which contains two adjacent nitrogen atoms, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylic acid with methylamine. The reaction is carried out in the presence of a dehydrating agent, such as thionyl chloride, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydropyridazine: A related compound with similar structural features but lacking the methyl and carboxamide groups.
Pyridazinone Derivatives: Compounds with a similar pyridazine ring structure but different substituents, exhibiting diverse biological activities.
Uniqueness
6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide is unique due to the presence of both the methyl and carboxamide groups, which contribute to its distinct chemical properties and reactivity. These functional groups enhance its potential for various applications in medicinal chemistry and industry.
Biological Activity
6-Methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyridazine family, known for diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C8H12N2O3, with a molecular weight of 184.19 g/mol. Its structure features a six-membered ring containing two nitrogen atoms adjacent to each other, typical of pyridazine derivatives. The compound's unique substitution pattern contributes to its biological activity.
The precise mechanism of action for this compound remains largely unexplored. However, related compounds have shown interactions with various biological targets:
- Intramolecular Hydrogen Bonding : The compound forms hydrogen bonds that may stabilize its structure and enhance interaction with biological targets.
- Biochemical Pathways : It is suggested that similar compounds can influence pathways such as apoptosis and inflammation through NF-kB inhibition.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Potential : Similar compounds have demonstrated cytotoxic effects on cancer cell lines, indicating the need for further investigation into this compound's anticancer efficacy .
- Neuroprotective Effects : Related pyridazine derivatives have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxicity in cancer cell lines | |
Neuroprotective | Protective effects in neurodegeneration models |
Study on Anticancer Activity
A study focusing on the anticancer potential of related tetrahydropyridazine derivatives revealed significant cytotoxicity against various cancer cell lines. The mechanism involved modulation of apoptosis-related pathways and cell cycle arrest . This suggests that this compound could similarly affect cancer cells.
Neuroprotective Research
Research on pyridazine derivatives has highlighted their ability to cross the blood-brain barrier (BBB) and exert protective effects on neuronal cells. These findings indicate that modifications to the pyridazine structure can enhance neuroprotective properties against oxidative stress and excitotoxicity .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of this compound are not fully characterized; however, related compounds show:
- Absorption : Good permeability across biological membranes.
- Metabolism : Potential metabolic pathways involving cytochrome P450 enzymes.
Safety assessments are crucial as preliminary toxicity studies suggest low cytotoxicity at therapeutic concentrations .
Properties
Molecular Formula |
C6H9N3O2 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-methyl-6-oxo-4,5-dihydro-1H-pyridazine-5-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-3-2-4(5(7)10)6(11)9-8-3/h4H,2H2,1H3,(H2,7,10)(H,9,11) |
InChI Key |
PKIFOLYQVALGGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.